3-(3-Chlorophenyl)-1,2-oxazol-5-ol

Description

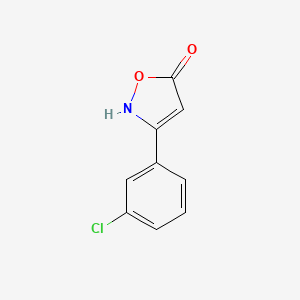

3-(3-Chlorophenyl)-1,2-oxazol-5-ol is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a chlorophenyl group at the third position of the oxazole ring imparts unique chemical and physical properties to this compound.

Properties

IUPAC Name |

3-(3-chlorophenyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-3-1-2-6(4-7)8-5-9(12)13-11-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTVJMCJMFLZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=O)ON2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime, which then undergoes cyclization to yield the desired oxazole . The reaction conditions often involve the use of a base such as sodium bicarbonate (NaHCO₃) and are carried out at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1,2-oxazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines and thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, reduced heterocycles, and functionalized derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Properties

Research indicates that 3-(3-Chlorophenyl)-1,2-oxazol-5-ol exhibits notable antimicrobial activity. It has been explored as a potential drug candidate for treating infections due to its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Effects

Studies have shown that derivatives of this compound can significantly reduce inflammatory responses in vitro. For instance, a specific derivative demonstrated superior anti-inflammatory effects compared to standard treatments like dexamethasone in macrophage models .

Cancer Research

The compound is also being investigated for its anticancer properties. Preliminary findings suggest it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Agricultural Chemicals

Herbicides and Pesticides

In the agrochemical sector, this compound is utilized in the formulation of herbicides and pesticides. Its efficacy in crop protection makes it a valuable component in sustainable agriculture practices .

Biochemical Research

Mechanistic Studies

Researchers employ this compound to study its interactions with biological systems. This includes exploring its role in modulating signaling pathways associated with inflammation and cancer progression .

Material Science

Polymer Development

The unique chemical structure of this compound allows it to be used in the synthesis of novel materials, including polymers and coatings. These materials are characterized by enhanced durability and performance .

Analytical Chemistry

Reference Standards

In analytical chemistry, this compound serves as a reference standard for the quantification of similar compounds in complex mixtures. Its stability and well-documented properties make it an essential tool for ensuring accuracy in various analytical methods .

Data Table: Applications Overview

| Application Area | Key Findings/Notes |

|---|---|

| Pharmaceutical Development | Antimicrobial and anti-inflammatory properties; potential anticancer agent |

| Agricultural Chemicals | Effective in herbicide and pesticide formulations for crop protection |

| Biochemical Research | Studies on modulation of inflammatory pathways; interactions with biological targets |

| Material Science | Used to develop durable polymers and coatings |

| Analytical Chemistry | Acts as a reference standard for quantifying similar compounds |

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound revealed significant antimicrobial activity against Staphylococcus aureus. The derivatives were tested using the disc diffusion method, with some compounds achieving up to 90% inhibition at specific concentrations .

Case Study 2: Anti-inflammatory Effects

In vitro experiments showed that certain derivatives effectively inhibited the production of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .

Case Study 3: Polymer Applications

Research on the material properties of polymers synthesized from this compound indicated improved mechanical strength and thermal stability compared to traditional materials. This opens avenues for its use in high-performance applications .

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

3-(3-Chlorophenyl)-1,2-oxazol-5-ol can be compared with other similar compounds, such as:

3-(4-Chlorophenyl)-1,2-oxazol-5-ol: Similar structure but with the chlorine atom at the para position, which can affect its reactivity and biological activity.

3-(3-Bromophenyl)-1,2-oxazol-5-ol:

3-(3-Methylphenyl)-1,2-oxazol-5-ol: Methyl substitution instead of chlorine, resulting in different steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

3-(3-Chlorophenyl)-1,2-oxazol-5-ol is a heterocyclic compound notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 232.07 g/mol. The compound features an oxazole ring, which is a five-membered ring containing nitrogen and oxygen atoms. The chlorophenyl group enhances its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, compounds derived from oxazole structures have demonstrated moderate antibacterial effects against Gram-positive bacteria and antifungal activity against Candida albicans .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms that involve the activation of caspases and modulation of p53 expression levels . The structure-activity relationship indicates that the presence of the chlorophenyl group is crucial for enhancing cytotoxicity against tumor cells.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It acts as an inhibitor or modulator of various enzymes and receptors, influencing cellular processes such as signal transduction and gene expression . The oxazole ring facilitates hydrogen bonding with biological targets, enhancing binding affinity and selectivity.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the oxazole structure affect biological activity. For example:

| Compound | Substitution | Biological Activity |

|---|---|---|

| This compound | Chlorine at meta position | Antimicrobial and anticancer |

| 3-(4-Chlorophenyl)-1,2-oxazol-5-ol | Chlorine at para position | Reduced reactivity |

| 3-(3-Bromophenyl)-1,2-oxazol-5-ol | Bromine substitution | Variations in potency |

These comparisons illustrate how slight changes in substitution patterns can lead to significant differences in biological efficacy.

Case Studies

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of various oxazole derivatives, this compound was found to exhibit IC values in the micromolar range against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Flow cytometry analysis confirmed that this compound effectively induced apoptosis through caspase activation .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of this compound showed promising results against both Gram-positive bacteria and fungi. The minimal inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Chlorophenyl)-1,2-oxazol-5-ol, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 3-chlorophenyl-substituted precursors with hydroxylamine derivatives. Evidence from analogous oxazole syntheses suggests using catalytic acidic conditions (e.g., HCl/EtOH) to promote cyclization . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to hydroxylamine) and temperature control (60–80°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Refer to safety protocols for structurally similar chlorinated aromatics . Use nitrile gloves (1-hour breakthrough time) for routine handling and butyl rubber gloves (>4-hour resistance) during spills. Store in airtight containers at 0–6°C to prevent degradation. Avoid exposure to light and moisture, which may induce hydrolysis of the oxazole ring .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Employ a combination of:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the 3-chlorophenyl group) .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z ≈ 225.04 for C₉H₅ClNO₂) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound, particularly regarding bond angles in the oxazole ring?

- Grow single crystals via slow evaporation in ethanol.

- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refine using SHELXL to model bond distortions caused by steric interactions between the chlorophenyl group and the oxazole ring .

Q. What strategies can address contradictory bioactivity data in studies of this compound’s inhibitory effects?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 9.1 μM vs. higher values) may arise from assay conditions. Standardize:

- Solvent : Use DMSO at ≤0.1% to avoid cytotoxicity .

- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays).

- Statistical validation : Perform triplicate experiments with error margins <15% .

Q. How does the electronic effect of the 3-chlorophenyl substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing chlorine meta-substituent activates the oxazole ring for NAS at the 5-position. Computational studies (DFT) predict a 0.3 eV reduction in activation energy compared to non-chlorinated analogs. Experimentally, react with amines (e.g., benzylamine) in DMF at 120°C to form 5-aminated derivatives .

Q. What are the implications of tautomerism in this compound for its spectroscopic and catalytic properties?

- Methodological Answer : The 5-ol group can tautomerize to a keto form, altering UV-Vis absorption (shift from 270 nm to 290 nm in basic conditions). Monitor via pH-dependent UV spectroscopy. Tautomer stability impacts catalytic activity in metal coordination; use chelators like Cu(II) to stabilize the enol form for homogeneous catalysis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.